molecular formula C4H5N5O3 B8037523 2,6-diamino-5-nitro-1H-pyrimidin-4-one

2,6-diamino-5-nitro-1H-pyrimidin-4-one

Cat. No.: B8037523
M. Wt: 171.11 g/mol
InChI Key: XNFGVBWYGFPSDN-UHFFFAOYSA-N
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Description

2,6-Diamino-5-nitro-1H-pyrimidin-4-one is a chemical compound with the molecular formula C₄H₅N₅O₃ and a molecular weight of 171.11 g/mol . It belongs to the pyrimidine class of heterocyclic compounds, which are fundamental scaffolds in chemical biology and medicinal chemistry . As a diaminonitropyrimidine derivative, this compound serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical development. This compound is primarily valued in research as a precursor in multi-step synthetic pathways. One of its significant applications is in the synthesis of complex molecules like the potassium-sparing diuretic Triamterene (2,4,7-triamino-6-phenylpteridine) . The synthetic route to such molecules often involves the initial nitrosation of 2,4,6-triaminopyrimidine to form a 5-nitroso intermediate, which can be further elaborated . The nitro group in the 5-position provides a handle for various chemical transformations, including reduction to amino groups or participation in cyclization reactions to form fused heterocyclic systems, which are common structures in many therapeutic agents . Researchers utilize this compound in the exploration of new chemical entities, particularly those targeting enzymatic pathways where pyrimidine cores are known to interact. While the specific mechanism of action for this base molecule is not defined, its structural similarity to other 2,4-diaminopyrimidines suggests potential for interaction with enzymes like dihydrofolate reductase (DHFR), a classic target for antifolate drugs . It is supplied for research and development purposes only. Safety Note: This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2,6-diamino-5-nitro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H5,5,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFGVBWYGFPSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of Diaminopyrimidine Precursors

The most widely documented method involves the nitration of 2,4-diamino-6-hydroxypyrimidine using concentrated nitric acid. This approach, detailed in a patent by Weifang Aotong Pharmaceutical Co., Ltd., achieves a yield of 96.4% :

Reaction Conditions:

  • Substrate : 2,4-Diamino-6-hydroxypyrimidine (126 g).

  • Acid Catalyst : Concentrated sulfuric acid (20 g, 98% purity).

  • Nitrating Agent : Fuming nitric acid (68.5 g, 93% purity).

  • Temperature : 30–35°C.

  • Duration : 2 hours post-addition.

Procedure:

  • Dissolve the diaminopyrimidine in a solvent system containing sulfuric acid.

  • Gradually add fuming nitric acid while maintaining strict temperature control.

  • After completion, cool the mixture to −5–0°C to crystallize the product.

  • Wash the precipitate with dichloromethane and water to remove impurities.

Key Advantages :

  • High atom economy and minimal byproduct formation.

  • Scalable for industrial production due to straightforward temperature and stoichiometric control.

Theoretical Pathway:

  • Synthesize the nitroso compound via acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine.

  • Oxidize the nitroso group using agents like hydrogen peroxide or potassium permanganate.

Challenges :

  • Limited literature on specific reaction conditions for this transformation.

  • Risk of over-oxidation or side reactions at elevated temperatures.

Alternative Routes: Ring-Closure Reactions

A patent by CN108558776A describes a ring-closure strategy starting from guanidine nitrate and methyl cyanoacetate:

Steps:

  • React guanidine nitrate with methyl cyanoacetate in a sodium methoxide-methanol system.

  • Reflux to form a pyrimidine ring structure.

  • Nitrate the intermediate under controlled acidic conditions.

Outcome :

  • Yields a nitro-substituted pyrimidine, though the exact identity of the product requires further validation.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Advantages Limitations
Direct Nitration2,4-Diamino-6-hydroxypyrimidineHNO₃, H₂SO₄96.4%High efficiency, scalabilityRequires corrosive acids
Nitroso Oxidation2,6-Diamino-5-nitroso derivativeOxidizing agents (e.g., H₂O₂)N/APotential for milder conditionsUnverified pathway, risk of side reactions
Ring-ClosureGuanidine nitrateSodium methoxide, HNO₃UndisclosedNovel route, utilizes inexpensive inputsMulti-step, lower specificity

Optimization and Industrial Scalability

Solvent and Temperature Effects

  • Solvent Choice : Reactions in aqueous or methanol systems favor solubility of intermediates, whereas acetone or dichloromethane aids in crystallization.

  • Temperature Control : Maintaining 30–35°C during nitration prevents decomposition of the nitro group.

Catalyst Selection

  • Sulfuric Acid : Enhances nitronium ion (NO₂⁺) formation, critical for electrophilic aromatic substitution.

  • Sodium Methoxide : Facilitates deprotonation in ring-closure reactions, improving reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-nitro-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methylate, guanidine salt, sodium nitrite, and dilute formic acid . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups and properties.

Scientific Research Applications

2,6-Diamino-5-nitro-1H-pyrimidin-4-one has a wide range of scientific research applications :

    Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.

    Biology: The compound has potential antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use as an antibiotic against Clostridioides difficile.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-diamino-5-nitro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrimidin-4-one core but differ in substituents at position 5, leading to distinct physicochemical and biological behaviors:

2,6-Diamino-5-hydroxy-4(1H)-pyrimidinone

  • Substituent : Hydroxyl (-OH) at position 5.
  • Molecular Formula : C₄H₅N₅O₂.
  • Molecular Weight : 155.11 g/mol.
  • Key Properties :
    • The hydroxyl group enables hydrogen bonding, enhancing aqueous solubility compared to nitro derivatives.
    • Acts as a biomarker for food product consumption, particularly in biochemical pathways involving pyrimidine metabolism .

2,6-Diamino-5-(β-D-glucopyranosyloxy)-1H-pyrimidin-4-one

  • Substituent: β-D-glucopyranosyloxy (a glycosidic linkage to glucose) at position 5.
  • Molecular Formula : C₁₁H₁₇N₅O₈.
  • Molecular Weight : 347.29 g/mol.
  • Key Properties: The glucose moiety increases molecular complexity and hydrophilicity, improving bioavailability in biological systems.

2,6-Diamino-5-thiocyanato-3H-pyrimidin-4-one

  • Substituent : Thiocyanato (-SCN) at position 5.
  • Molecular Formula : C₅H₅N₅OS.
  • Molecular Weight : 183.19 g/mol.
  • Key Properties: The thiocyanato group introduces sulfur, enabling metal coordination or nucleophilic substitution reactions. Potential applications in coordination chemistry or as a precursor for sulfur-containing pharmaceuticals .

Hypothetical Comparison with 2,6-Diamino-5-nitro-1H-pyrimidin-4-one

  • Substituent: Nitro (-NO₂) at position 5.
  • Inferred Molecular Formula : C₄H₄N₆O₃.
  • Inferred Molecular Weight : ~184.11 g/mol.
  • Key Inferred Properties: The nitro group’s strong electron-withdrawing nature would reduce electron density on the pyrimidine ring, increasing stability toward electrophilic attack. Likely exhibits higher reactivity in reduction or nucleophilic aromatic substitution compared to hydroxyl or glucosyl derivatives. Potential use in explosives, agrochemicals, or as a pharmacophore in drug design (e.g., antimetabolites).

Data Table: Comparative Analysis of Pyrimidin-4-one Derivatives

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound Nitro (-NO₂) C₄H₄N₆O₃ ~184.11 High reactivity, potential explosives/pharmaceuticals (inferred)
2,6-Diamino-5-hydroxy-4(1H)-pyrimidinone Hydroxyl (-OH) C₄H₅N₅O₂ 155.11 Biomarker in food metabolism
2,6-Diamino-5-(β-D-glucopyranosyloxy)-... β-D-glucopyranosyloxy C₁₁H₁₇N₅O₈ 347.29 Glycoside with potential toxicity (divicine analog)
2,6-Diamino-5-thiocyanato-3H-pyrimidin-4-one Thiocyanato (-SCN) C₅H₅N₅OS 183.19 Coordination chemistry applications

Research Findings and Implications

  • Hydroxyl Derivative : Its role as a biomarker underscores utility in tracking dietary pyrimidine intake or metabolic disorders .
  • Thiocyanato Derivative : The -SCN group’s versatility in metal binding suggests applications in catalysis or antimicrobial agents .
  • Nitro Derivative (Inferred) : The nitro group’s electron deficiency could make it a candidate for designing inhibitors targeting nucleotide-binding enzymes (e.g., dihydrofolate reductase).

Q & A

Q. How can researchers optimize the synthesis of 2,6-diamino-5-nitro-1H-pyrimidin-4-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires a stepwise approach:

  • Step 1: Start with nitration of 2,6-diaminopyrimidin-4(3H)-one under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions .
  • Step 2: Monitor reaction progress via TLC or HPLC to detect intermediates like 5-nitroso derivatives, which are common precursors .
  • Step 3: Purify the product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the nitro-substituted compound .
  • Key Data:
ParameterOptimal ConditionYield RangePurity (HPLC)
Temperature0–5°C60–75%≥95%
Solvent SystemEthanol/H₂O (3:1)≥98%

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to identify characteristic peaks (e.g., NH₂ protons at δ 6.8–7.2 ppm; pyrimidine ring carbons at δ 150–160 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with m/z ≈ 200.05 (calculated for C₄H₅N₅O₂) .
  • X-ray Crystallography: Resolve crystal structure to validate regiochemistry (e.g., CCDC entries 1893720/1893721 for related compounds) .

Q. How does solubility impact the selection of solvents for reactivity studies?

Methodological Answer: Solubility profiling is essential:

  • Test Solvents: Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility (~20 mg/mL). For aqueous compatibility, use buffered solutions (pH 4–6) where solubility decreases to ~5 mg/mL .
  • Implications: Low solubility in water may necessitate surfactants or co-solvents (e.g., PEG-400) for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for nitro-substituted pyrimidinones?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects:

  • Tautomer Analysis: Compare computed NMR spectra (DFT/B3LYP/6-31G*) with experimental data to identify dominant tautomers (e.g., 1H vs. 3H ring forms) .
  • Solvent Standardization: Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
  • Case Study: Conflicting NH₂ signals in D₂O vs. DMSO-d₆ may indicate proton exchange rates affecting peak broadening .

Q. How can regioselectivity be controlled during functionalization of the pyrimidine ring?

Methodological Answer: Electronic and steric factors govern regioselectivity:

  • Electrophilic Substitution: The 5-nitro group deactivates the ring, directing further substitution to the 4-oxo position. Use bulky reagents (e.g., tert-butyl halides) to favor 2-amino group reactions .
  • Catalytic Strategies: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 6-amino position by pre-protecting the 2-amino group with Boc .

Q. What computational models predict the stability of this compound under varying pH and temperature?

Methodological Answer: Use molecular dynamics (MD) and quantum mechanics (QM):

  • QM Calculations: Calculate bond dissociation energies (BDEs) for the nitro group to assess thermal stability (e.g., BDE < 200 kJ/mol indicates decomposition risk at >100°C) .
  • MD Simulations: Model hydrolysis pathways at pH 2–12 to identify labile sites (e.g., nitro reduction to amine in acidic conditions) .
  • Validation: Compare with experimental stability data (e.g., HPLC tracking of degradation products over 24h at 37°C) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s biological activity in enzymatic assays?

Methodological Answer: Contradictions may stem from assay conditions:

  • Control Variables: Standardize enzyme sources (e.g., human vs. bacterial thymidylate synthase), substrate concentrations, and buffer ionic strength .
  • IC50 Variability: Re-evaluate dose-response curves using a shared reference inhibitor (e.g., 5-fluorouracil) to calibrate activity measurements .

Tables for Key Comparisons

Table 1: Thermal Stability Under Different Conditions

ConditionTemperature (°C)Time (h)Degradation (%)
Dry State10024<5%
Aqueous801215–20%
Acidic (pH 2)372430% (Nitro → Amine)

Table 2: Regioselectivity in Functionalization Reactions

Reaction TypeReagentPosition ModifiedYield (%)
ElectrophilicHNO₃C5 (Nitro)70
NucleophilicBoc₂ON2 (Amino)85
Cross-CouplingPhB(OH)₂C6 (Amino)60

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